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Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, and synthesis of
7-Hydroxy Amoxapine-d8, an isotopically labeled active metabolite of the antidepressant drug
Amoxapine. This document is intended for use by researchers, scientists, and professionals in
the field of drug development and metabolic studies.

Introduction

Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class.[1] It undergoes hepatic
metabolism, primarily by the CYP2D6 enzyme, to form two major active metabolites: 7-
hydroxyamoxapine and 8-hydroxyamoxapine.[2] 7-hydroxyamoxapine is particularly noted for
its dopamine receptor antagonist activity, which contributes to the neuroleptic properties of
amoxapine.[3][4] The deuterated form, 7-Hydroxy Amoxapine-d8, serves as a crucial internal
standard for pharmacokinetic and metabolic studies, allowing for precise quantification in
biological matrices by mass spectrometry.

Chemical Structure and Properties

The chemical structure of 7-Hydroxy Amoxapine-d8 is characterized by a dibenzoxazepine
core, a hydroxyl group at the 7-position of the aromatic ring, and a piperazine ring in which all
eight hydrogen atoms have been replaced by deuterium.

Table 1: Chemical and Physical Properties of 7-Hydroxy Amoxapine-d8
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Property Value

8-chloro-6-(2,2,3,3,5,5,6,6-
IUPAC Name octadeuteriopiperazin-1-yl)benzo[b][5]

[6]benzoxazepin-2-ol

Molecular Formula C17HsDsCIN3O2
Molecular Weight 337.83 g/mol
CAS Number 1216833-74-7
Appearance (Typically a solid)

(Expected to be soluble in organic solvents like

Solubility
DMSO, Methanol)

Synthesis of 7-Hydroxy Amoxapine-d8

A detailed experimental protocol for the synthesis of 7-Hydroxy Amoxapine-d8 is not readily
available in the public domain. However, a plausible synthetic route can be devised based on
the synthesis of amoxapine, general methods for aromatic hydroxylation, and established
procedures for the deuteration of piperazine rings. The proposed synthesis involves two main
stages: the synthesis of the non-deuterated 7-hydroxyamoxapine and the subsequent
introduction of the deuterated piperazine moiety.

Proposed Synthetic Pathway

A potential synthetic route could start from a protected precursor, followed by hydroxylation of
the aromatic ring, and finally, coupling with deuterated piperazine.

Experimental Protocols

Step 1: Synthesis of a Suitable Amoxapine Precursor

The synthesis would likely begin with a precursor that allows for selective hydroxylation. This
could involve using a starting material with a protecting group on the piperazine nitrogen to
prevent side reactions.

Step 2: Aromatic Hydroxylation
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The introduction of a hydroxyl group onto an aromatic ring is a key step.[5] This can be
achieved through various methods, including electrophilic aromatic substitution using a strong
oxidizing agent.[5]

e Method: A common method for aromatic hydroxylation involves the use of an oxidizing agent
such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a
Lewis acid catalyst.[5]

e Protocol:
o Dissolve the amoxapine precursor in a suitable organic solvent (e.g., dichloromethane).
o Cool the reaction mixture to 0°C.
o Slowly add the oxidizing agent (e.g., m-CPBA) to the solution.

o Allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-
layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

o Upon completion, quench the reaction and purify the product using column
chromatography to isolate the 7-hydroxyamoxapine precursor.

Step 3: Synthesis of Deuterated Piperazine (Piperazine-d8)

Piperazine-d8 can be synthesized by the reduction of a suitable precursor with a deuterium

source.

e Method: A common method for deuteration involves the reduction of an amide or imide with a
deuterated reducing agent like lithium aluminum deuteride (LiAIDa4).[7][8]

e Protocol:

[e]

In an inert atmosphere, suspend LiAID4 in a dry solvent like tetrahydrofuran (THF).

o

Slowly add a solution of a suitable piperazine precursor (e.g., piperazine-2,6-dione) in
THF.

o

Reflux the reaction mixture for a specified time, monitoring for completion.
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o Carefully quench the reaction with heavy water (D20) and a base.
o Extract the piperazine-d8 and purify it by distillation or crystallization.
Step 4: Coupling of 7-Hydroxyamoxapine Precursor with Piperazine-d8
The final step involves coupling the hydroxylated precursor with the deuterated piperazine.

e Method: This is typically a nucleophilic substitution reaction where the piperazine-d8
displaces a leaving group on the precursor.

e Protocol:

o Dissolve the 7-hydroxyamoxapine precursor and piperazine-d8 in a suitable solvent (e.g.,
dimethylformamide).

o Add a base (e.g., potassium carbonate) to facilitate the reaction.
o Heat the reaction mixture and monitor its progress.

o After completion, cool the mixture, add water, and extract the product with an organic

solvent.

o Purify the final product, 7-Hydroxy Amoxapine-d8, by recrystallization or column

chromatography.

Metabolic Pathway of Amoxapine

Amoxapine is metabolized in the liver to its active metabolites, 7-hydroxyamoxapine and 8-
hydroxyamoxapine.[2] This metabolic conversion is primarily catalyzed by the cytochrome
P450 enzyme CYP2D6.[2]
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Caption: Metabolic pathway of Amoxapine to 7-Hydroxy Amoxapine.
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General Experimental Workflow for Synthesis and
Purification

The following diagram illustrates a general workflow for the chemical synthesis and purification

of a target compound like 7-Hydroxy Amoxapine-d8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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